molecular formula C20H16BrNO2 B3658020 3-(benzyloxy)-N-(3-bromophenyl)benzamide

3-(benzyloxy)-N-(3-bromophenyl)benzamide

Cat. No.: B3658020
M. Wt: 382.2 g/mol
InChI Key: TVOKKVKFUNNQAF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(3-bromophenyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential in antimicrobial, neuroprotective, and antiparasitic applications. Research on closely related benzamide derivatives has demonstrated potent activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus . Furthermore, structural analogs, specifically benzyloxy benzamide derivatives, have been identified as potent neuroprotective agents. These compounds function by disrupting the PSD95-nNOS protein-protein interaction, a key pathogenic mechanism in ischemic stroke, and have shown efficacy in reducing infarct size and improving neurological outcomes in preclinical models . Another prominent area of investigation is antiparasitic activity. Similar N-benzyloxyphenyl benzamides have exhibited exceptional potency against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness), with some analogs demonstrating high oral bioavailability and good brain exposure, which is crucial for treating late-stage disease . The compound's mechanism in antimicrobial contexts may also involve anti-inflammatory action, such as the inhibition of protease activity, which can enhance its therapeutic profile in infection models . With a molecular formula of C21H17BrN2O2 and a molecular weight of 441.34 g/mol, this product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(3-bromophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-17-9-5-10-18(13-17)22-20(23)16-8-4-11-19(12-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOKKVKFUNNQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-bromophenyl)benzamide typically involves the reaction of 3-bromobenzoic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyloxy intermediate. This intermediate is then reacted with 3-bromoaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of 3-(benzyloxy)-N-(3-bromophenyl)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(3-bromophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(3-bromophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and chemical properties of benzamide derivatives are highly sensitive to substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Benzamide Core Aryl Group on Amide Nitrogen Key Properties/Applications References
3-(Benzyloxy)-N-(3-bromophenyl)benzamide 3-benzyloxy 3-bromophenyl Hypothesized enhanced lipophilicity and potential kinase inhibition (inferred from benzyloxy analogs)
N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide 4-tetrazole 3-bromophenyl High bioactivity due to tetrazole’s hydrogen-bonding capacity; explored in anticancer research
N-(3-aminophenyl)-3-chlorobenzamide 3-chloro 3-aminophenyl Improved solubility from -NH2; used as a building block in drug synthesis
3-chloro-N-(2-fluorophenyl)benzamide 3-chloro 2-fluorophenyl Enhanced metabolic stability; studied for antimicrobial activity
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide 3-nitro, 2-methyl 3-bromophenyl-benzoxazole Nitro group increases electrophilicity; investigated for protease inhibition

Impact of Functional Groups

  • Similar benzyloxy-containing analogs are prioritized in central nervous system drug development due to their blood-brain barrier penetration .
  • Bromophenyl Group : The 3-bromophenyl moiety introduces steric bulk and electron-withdrawing effects, which may stabilize the amide bond against hydrolysis. This feature is shared with N-(3-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, which shows prolonged in vivo stability .
  • Tetrazole vs. Benzyloxy : Tetrazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities, making them potent enzyme inhibitors, whereas benzyloxy groups may favor hydrophobic interactions .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(benzyloxy)-N-(3-bromophenyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include:

  • Amide coupling : Reacting 3-(benzyloxy)benzoic acid with 3-bromoaniline using coupling agents like EDCI or DCC in anhydrous DCM .
  • Protection/deprotection strategies : Benzyloxy groups are introduced via nucleophilic substitution or protected intermediates to prevent side reactions .
  • Optimization : Yields improve with inert conditions (argon/nitrogen atmosphere), controlled temperatures (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Yield Optimization in Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI, DCM, RT, 12h85–91
Benzyloxy IntroductionNaH, BnBr, THF, 0°C → RT78
Final PurificationColumn chromatography (Hex:EA = 3:1)>95 purity

Q. Q2. How can researchers characterize the purity and structural integrity of 3-(benzyloxy)-N-(3-bromophenyl)benzamide?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons split due to bromine’s electronegativity) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution MS confirms molecular weight (expected [M+H]+^+: 426.05) and purity (>98%) .
  • X-ray Crystallography : Resolves polymorphism (e.g., disorder in crystal packing observed in analogous bromophenyl benzamides) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain divergent reaction outcomes in copper-mediated C–H functionalization of benzamide derivatives?

Methodological Answer: Divergent pathways arise from reaction conditions:

  • Organometallic mechanism (basic conditions) : Cu(II) coordinates to the amide carbonyl, enabling directed C–H activation (e.g., methoxylation at the benzyloxy-adjacent position) .
  • Single-electron transfer (SET) mechanism (acidic conditions) : Non-directed radical chlorination occurs via Cu(II)-mediated hydrogen atom abstraction, leading to random halogenation .

Q. Key Data :

  • Under basic conditions, >70% regioselectivity for methoxylation vs. <20% under acidic conditions .

Q. Q4. How does polymorphism affect the physicochemical properties of 3-(benzyloxy)-N-(3-bromophenyl)benzamide, and how can it be controlled?

Methodological Answer: Polymorphism in benzamides is often driven by:

  • Crystallization conditions : Rapid cooling favors metastable forms (needle-like Form II), while slow evaporation yields stable plates (Form I) .
  • Disorder effects : Bromine’s steric bulk induces positional disorder in crystal lattices, altering solubility (e.g., Form I solubility in DMSO: 12 mg/mL vs. Form II: 8 mg/mL) .

Q. Control Strategies :

  • Use seed crystals of the desired form during recrystallization.
  • Monitor solvent polarity (e.g., ethanol/water mixtures favor Form I) .

Q. Q5. What in vitro biological activity data exist for structurally related benzamides, and how can these inform SAR studies?

Methodological Answer: Analogous compounds (e.g., N-(3-bromophenyl) derivatives) show:

  • Anticancer activity : IC50_{50} values of 2–10 μM against breast cancer cells (MCF-7) via tubulin polymerization inhibition .
  • Antimicrobial effects : MIC = 8–16 μg/mL against S. aureus due to nitro group electron-withdrawing effects enhancing membrane disruption .

Q. Table 2: Structure-Activity Relationships (SAR) in Bromophenyl Benzamides

SubstituentBiological ActivityKey FindingReference
3-Br, 4-NO2_2Anticancer (MCF-7)IC50_{50} = 2.1 μM
3-Br, 4-OBnAntimicrobial (S. aureus)MIC = 8 μg/mL
3-Br, 4-SO2_2EtKinase inhibitionKi_i = 0.3 nM (EGFR)

Q. Q6. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from:

  • Solvent polarity : LogP = 3.5 predicts higher solubility in DCM vs. water (<0.1 mg/mL), but some studies use DMSO co-solvents, inflating apparent solubility .
  • Degradation pathways : Hydrolysis of the benzyloxy group under acidic conditions (t1/2_{1/2} = 2h at pH 1) reduces stability vs. neutral buffers (t1/2_{1/2} > 48h) .

Q. Validation Protocol :

  • Conduct parallel stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC monitoring .

Methodological Considerations

Q. Q7. What analytical techniques are critical for detecting byproducts in scaled-up synthesis?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., de-brominated byproducts at m/z 348.08) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C20_{20}H15_{15}BrNO2_2 requires C 56.36%, H 3.55%; deviations >0.3% indicate impurities) .

Q. Q8. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Docking studies : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17). The bromine atom’s hydrophobic interaction with Leu694 improves affinity .
  • DFT calculations : Quantify electron-withdrawing effects of substituents on amide resonance, correlating with biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzyloxy)-N-(3-bromophenyl)benzamide
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3-(benzyloxy)-N-(3-bromophenyl)benzamide

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